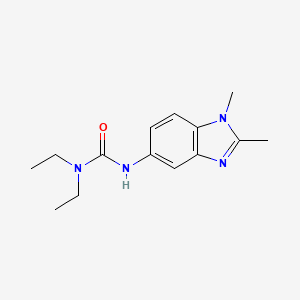
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea, also known as DBU, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a white crystalline solid with a molecular formula of C13H20N4O, and a molecular weight of 252.33 g/mol. DBU is used in a wide range of research fields, including organic chemistry, biochemistry, and pharmacology, due to its unique properties and mechanism of action.
Mecanismo De Acción
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea acts as a strong nucleophilic base due to the presence of the benzimidazole ring in its structure. It readily accepts protons from acidic molecules, such as carboxylic acids, and forms stable complexes with them. This compound is also known to act as a Lewis base, due to the presence of the urea group in its structure. This allows it to form stable complexes with Lewis acids, such as metal ions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, particularly in relation to its use as a base catalyst in organic chemistry reactions. It has been shown to increase the rate and yield of various reactions, particularly those involving carboxylic acids and other acidic molecules. This compound has also been shown to have some antimicrobial properties, although further research is needed to fully understand its mechanism of action in this regard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea has a number of advantages as a base catalyst in organic chemistry reactions. It is a highly efficient catalyst, and can often be used in small quantities to achieve high yields and reaction rates. This compound is also relatively inexpensive and easy to obtain, making it a popular choice for many researchers. However, this compound can also be quite toxic, and care should be taken when handling it. It is also not suitable for all types of reactions, particularly those involving highly reactive or unstable molecules.
Direcciones Futuras
There are a number of potential future directions for research on N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea. One area of interest is the development of new synthetic methods using this compound as a base catalyst. Researchers are also exploring the use of this compound in new areas, such as electrochemical reactions and materials science. There is also potential for further research into the antimicrobial properties of this compound, and its potential use as a therapeutic agent in the treatment of infectious diseases. Overall, this compound is a highly versatile and useful chemical compound that has a wide range of applications in scientific research.
Métodos De Síntesis
The synthesis of N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea involves the reaction of 1,2-dimethyl-1H-benzimidazole with diethylcarbamoyl chloride in the presence of a base catalyst, such as triethylamine. The reaction yields this compound as a white crystalline solid, which can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N,N-diethylurea has been extensively used in scientific research due to its unique properties and mechanism of action. It is commonly used as a base catalyst in organic chemistry reactions, particularly in the synthesis of peptides and other complex organic molecules. This compound has also been used as a ligand in coordination chemistry, and as a mediator in electrochemical reactions.
Propiedades
IUPAC Name |
3-(1,2-dimethylbenzimidazol-5-yl)-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-5-18(6-2)14(19)16-11-7-8-13-12(9-11)15-10(3)17(13)4/h7-9H,5-6H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFQBMZNKUXQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC2=C(C=C1)N(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5186344.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5186354.png)
![(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B5186359.png)
![1-[1-(3-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5186374.png)

![2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5186387.png)
![2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5186390.png)

![3-benzyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5186416.png)



![ethyl 3-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B5186450.png)
![methyl 4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate](/img/structure/B5186458.png)